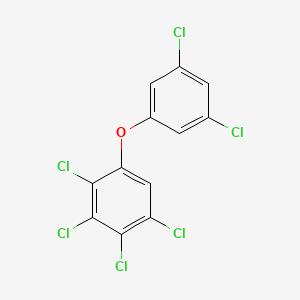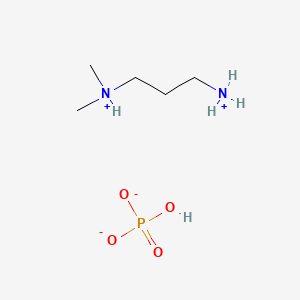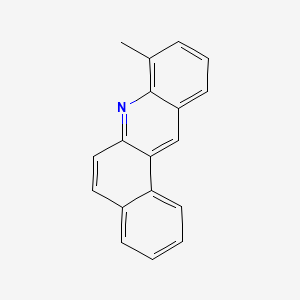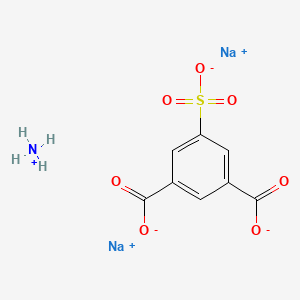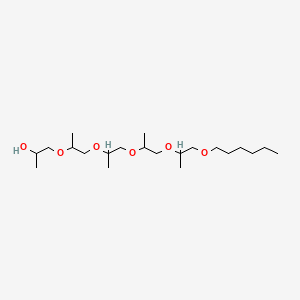
2-Propanol, 1-(2-(2-(hexyloxy)-1-methylethoxy)-1-methylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-(2-(2-(hexyloxy)-1-methylethoxy)-1-methylethoxy)- is an organic compound belonging to the class of alcohols. This compound features a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a complex ether structure. Alcohols are known for their versatile applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(2-(2-(hexyloxy)-1-methylethoxy)-1-methylethoxy)- typically involves the reaction of 2-propanol with hexyloxy and methylethoxy groups under controlled conditions. The process may include steps such as:
Etherification: Reacting 2-propanol with hexyloxy and methylethoxy groups in the presence of a strong acid catalyst.
Purification: The product is then purified using techniques like distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale etherification processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1-(2-(2-(hexyloxy)-1-methylethoxy)-1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or other alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes, secondary alcohols
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-(2-(2-(hexyloxy)-1-methylethoxy)-1-methylethoxy)- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples and as a preservative.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of coatings, adhesives, and cleaning agents due to its solvent properties.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-(2-(2-(hexyloxy)-1-methylethoxy)-1-methylethoxy)- involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ether groups contribute to the compound’s solubility and ability to interact with various substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanol, 1-methoxy-: Similar in structure but lacks the hexyloxy group.
1-Ethoxy-2-propanol: Contains an ethoxy group instead of the hexyloxy group.
2-Methyl-2-propanol: A simpler alcohol with a different substitution pattern.
Uniqueness
2-Propanol, 1-(2-(2-(hexyloxy)-1-methylethoxy)-1-methylethoxy)- is unique due to its complex ether structure, which imparts distinct physical and chemical properties. This complexity allows for specific interactions in various applications, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
55546-22-0 |
|---|---|
Molekularformel |
C15H32O4 |
Molekulargewicht |
276.41 g/mol |
IUPAC-Name |
1-[1-(1-hexoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C15H32O4/c1-5-6-7-8-9-17-11-14(3)19-12-15(4)18-10-13(2)16/h13-16H,5-12H2,1-4H3 |
InChI-Schlüssel |
UKCCLOMELKGUKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOCC(C)OCC(C)OCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


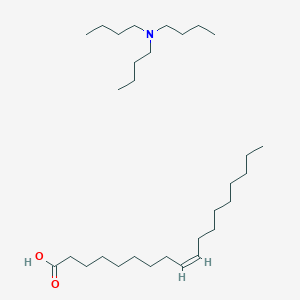

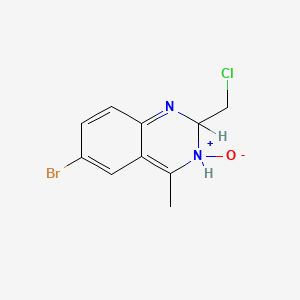
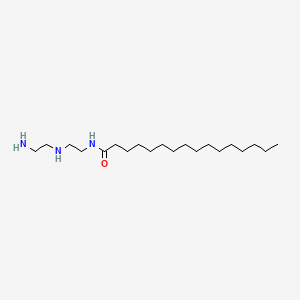
![1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL](/img/structure/B12666363.png)
